5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid

Description

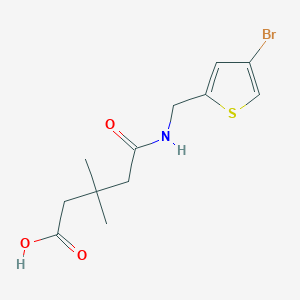

The compound 5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid features a 4-bromothiophene ring linked via a methylamino group to a 3,3-dimethyl-5-oxopentanoic acid backbone. Its structural uniqueness lies in the brominated thiophene moiety, which imparts distinct electronic and steric properties.

Properties

Molecular Formula |

C12H16BrNO3S |

|---|---|

Molecular Weight |

334.23 g/mol |

IUPAC Name |

5-[(4-bromothiophen-2-yl)methylamino]-3,3-dimethyl-5-oxopentanoic acid |

InChI |

InChI=1S/C12H16BrNO3S/c1-12(2,5-11(16)17)4-10(15)14-6-9-3-8(13)7-18-9/h3,7H,4-6H2,1-2H3,(H,14,15)(H,16,17) |

InChI Key |

WWFPZAGCKHFWED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)NCC1=CC(=CS1)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves the following steps:

Friedel-Crafts Acylation: Thiophene or 2-methylthiophene is acylated with glutaric anhydride in the presence of aluminum chloride (AlCl3) to yield 5-(thien-2-yl)-5-oxopentanoic acid.

Amination: The brominated thiophene derivative is then reacted with an appropriate amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

Pathways Involved: The exact pathways can vary depending on the specific application, but may include signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

5-(((4-Bromothiophen-2-yl)methyl)amino)-3,3-dimethyl-5-oxopentanoic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the bromothiophene moiety and the oxopentanoic acid structure. The synthesis pathway often includes:

- Formation of the bromothiophene derivative : Starting from 4-bromothiophene, various alkylation reactions can be employed.

- Amidation with amino acids : The introduction of the amino group is crucial for biological activity.

- Final modifications : Adjustments to achieve the desired functional groups and stereochemistry.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can inhibit tumor growth by inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CCRF-CEM | >20 | Inhibition of folate metabolism | |

| MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |

Antimicrobial Activity

Compounds containing bromothiophene have also demonstrated antimicrobial properties against various pathogens. The mechanism typically involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

Case Studies

- Study on Antitumor Effects : A study conducted on a series of bromothiophene derivatives showed that modifications at the thiophene ring significantly enhanced cytotoxicity against breast cancer cell lines.

- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into structure-activity relationships.

Research Findings

Recent findings suggest that the biological activity of this compound may be attributed to:

- Interaction with cellular targets : Such as enzymes involved in metabolic pathways.

- Modulation of signaling pathways : Including those related to cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.